molecular formula C23H21N3O2 B6111077 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide CAS No. 5743-86-2

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide

Cat. No. B6111077
CAS RN: 5743-86-2
M. Wt: 371.4 g/mol
InChI Key: JKHKRZMPPKOAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide, also known as BIM-13631, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine. This compound has shown promising results in various scientific studies and has the potential to be used in the treatment of several diseases.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been studied for its potential applications in various fields of medicine. It has shown promising results in the treatment of cancer, diabetes, and inflammation. In cancer research, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been found to reduce inflammation and oxidative stress.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide induces DNA damage and apoptosis in cancer cells. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide also inhibits the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide improves glucose tolerance and insulin sensitivity in diabetes.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been found to have various biochemical and physiological effects. In cancer research, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been found to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. In diabetes research, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been found to improve glucose tolerance and insulin sensitivity by increasing insulin secretion and reducing insulin resistance. In inflammation research, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been found to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide in lab experiments is its high potency and specificity. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been found to have a high affinity for its target enzymes and signaling pathways, which makes it an effective tool for studying their functions. One limitation of using N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide in lab experiments is its potential toxicity. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been found to induce DNA damage and apoptosis in cancer cells, but it may also induce these effects in normal cells if used at high concentrations.

Future Directions

There are several future directions for the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide. One direction is the development of new derivatives and analogs of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide that have improved potency and selectivity. Another direction is the investigation of the potential applications of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide in other fields of medicine, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the mechanisms of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide in different diseases need to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide involves the reaction of 2-methyl-5-nitrophenylamine with o-phenylenediamine, followed by the reaction of the resulting intermediate with 3-ethoxybenzoyl chloride. The final product is obtained through purification and isolation techniques.

properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-28-18-8-6-7-17(13-18)23(27)26-21-14-16(12-11-15(21)2)22-24-19-9-4-5-10-20(19)25-22/h4-14H,3H2,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHKRZMPPKOAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362175
Record name N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5743-86-2
Record name N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.